molecular formula C11H14N4O4S2 B7107705 ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate

ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate

Cat. No.: B7107705
M. Wt: 330.4 g/mol
InChI Key: MMTYTDDRMSVDQX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate is a complex organic compound featuring both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in chemical reactions. The compound’s unique structure allows it to participate in various chemical processes, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Imidazoline Derivatives: From reduction reactions.

    Substituted Imidazole-Thiazole Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes with sulfonamide or thiazole binding sites.

    Medicine: Investigated for its antimicrobial and antifungal properties, leveraging the bioactivity of the imidazole and thiazole rings.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate: Similar structure but lacks the thiazole ring.

    2-(2-(1H-imidazol-2-ylsulfonylamino)ethyl)-1,3-thiazole: Similar but with different substitution patterns.

Uniqueness

Ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate is unique due to the combination of imidazole and thiazole rings, which provides a versatile platform for chemical modifications and biological interactions

Properties

IUPAC Name

ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S2/c1-2-19-10(16)5-8-7-20-9(15-8)6-14-21(17,18)11-12-3-4-13-11/h3-4,7,14H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYTDDRMSVDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CNS(=O)(=O)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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